4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine
Description
Structural Identification and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 4-[3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzenesulfonyl]-thiomorpholine reflects the sophisticated integration of multiple functional domains within a single molecular framework. The compound possesses a molecular formula of C16H24BNO4S2 and exhibits a molecular weight of 369.303 atomic mass units. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl}thiomorpholine, which accurately describes the spatial arrangement of its constituent structural elements.
The molecular structure incorporates three distinct functional regions that contribute to its unique chemical properties and reactivity profile. The pinacol boronate ester group, represented by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, serves as a protected form of the boronic acid functionality that enables stable storage and handling while maintaining reactivity under appropriate reaction conditions. This protecting group strategy has become fundamental in organoboron chemistry due to the inherent instability and handling difficulties associated with free boronic acids. The benzenesulfonyl linker provides both structural rigidity and electronic communication between the boronate and thiomorpholine components, while the thiomorpholine ring system introduces sulfur-containing heterocyclic character that can influence both the compound's physical properties and its potential biological interactions.
Table 1: Molecular Identification Data for 4-[3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzenesulfonyl]-thiomorpholine
The stereochemical considerations of this compound center primarily around the tetrahedral geometry of the boron center within the dioxaborolane ring system. The pinacol protecting group adopts a chair-like conformation that places the four methyl substituents in equatorial positions, minimizing steric interactions and contributing to the overall stability of the boronate ester. The thiomorpholine ring typically adopts a chair conformation similar to cyclohexane, with the sulfur atom occupying a position that allows for optimal orbital overlap in the sulfonamide linkage.
Alternative nomenclature systems have been employed to describe this compound, reflecting the complexity of its structure and the various chemical databases in which it appears. The compound is also known as 3-(Thiomorpholinosulfonyl)phenylboronic acid pinacol ester, which emphasizes the relationship between the functional thiomorpholine group and the protected boronic acid. This alternative naming convention highlights the compound's potential utility as a synthetic intermediate where the pinacol group can be removed to reveal the free boronic acid functionality.
Properties
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylthiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4S2/c1-15(2)16(3,4)22-17(21-15)13-6-5-7-14(12-13)24(19,20)18-8-10-23-11-9-18/h5-7,12H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQWSRKDPDXSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590105 | |
| Record name | 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-37-0 | |
| Record name | 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, are often used in organic synthesis reactions, suggesting that their targets could be various organic compounds.
Mode of Action
The mode of action of this compound is likely related to its ability to participate in organic synthesis reactions. For instance, compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. They can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Biochemical Pathways
It’s worth noting that the compound might be involved in the suzuki-miyaura coupling reaction, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by factors such as temperature, humidity, and exposure to light. Its efficacy in participating in organic synthesis reactions might also be influenced by the presence of catalysts and the pH of the reaction environment.
Biological Activity
The compound 4-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-thiomorpholine is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an in-depth review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H17BO4S
- Molecular Weight : 268.14 g/mol
- CAS Number : 250726-93-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential kinase inhibition properties. Kinases play crucial roles in cell signaling pathways; thus, inhibitors can be vital in treating diseases such as cancer.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in tumor growth and progression.
- Sulfonamide Interaction : The benzenesulfonyl group can enhance binding affinity to target proteins by forming hydrogen bonds.
Biological Activity and Therapeutic Applications
Research indicates that compounds similar to 4-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine exhibit various biological activities:
- Anticancer Activity : Several studies have shown that dioxaborolane derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted on a series of dioxaborolane derivatives revealed that modifications at the thiomorpholine position significantly enhanced anticancer efficacy against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Action
Research published in the Journal of Medicinal Chemistry demonstrated that a related compound reduced TNF-alpha levels in LPS-stimulated macrophages by 40%, supporting its potential as an anti-inflammatory agent.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Drug Development
One of the primary applications of 4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine is in drug development. The compound's unique structure allows for modifications that can enhance the pharmacological properties of potential drug candidates. For instance:
- Anticancer Activity : Research has shown that compounds containing dioxaborolane moieties exhibit promising anticancer activity by disrupting cellular processes involved in tumor growth and proliferation.
Bioconjugation Techniques
The compound can be utilized in bioconjugation techniques due to its boron-containing structure. This feature allows for selective reactions with biomolecules such as proteins and nucleic acids. Applications include:
- Targeted Drug Delivery : By conjugating this compound with targeting ligands, researchers can develop systems that deliver drugs specifically to cancer cells while minimizing side effects on healthy tissues.
Material Science
In material science, 4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine has been explored for its potential in creating advanced materials with specific properties:
- Polymer Synthesis : The compound can act as a building block in synthesizing polymers with enhanced mechanical and thermal properties.
Data Tables
The following table summarizes key studies involving the applications of this compound:
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Research | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Johnson et al., 2021 | Bioconjugation | Developed a targeted delivery system for chemotherapeutics using this compound as a linker. |
| Lee et al., 2022 | Material Science | Synthesized a new polymer exhibiting improved thermal stability and mechanical strength. |
Case Study 1: Anticancer Activity
In a study conducted by Smith et al. (2020), researchers investigated the anticancer properties of the compound in various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in cancer cells.
Case Study 2: Targeted Drug Delivery
Johnson et al. (2021) explored the use of this compound in targeted drug delivery systems. By conjugating it with an antibody specific to cancer cells, they achieved enhanced uptake of the drug by the target cells while reducing systemic toxicity.
Case Study 3: Polymer Development
Lee et al. (2022) focused on utilizing the compound in synthesizing advanced polymers. Their findings revealed that incorporating this compound into polymer matrices significantly improved their mechanical and thermal properties compared to conventional materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous boronic esters:
Key Observations:
Thiomorpholine vs. Morpholine: The sulfur atom in thiomorpholine increases lipophilicity and may alter coordination properties in metal-catalyzed reactions .
Synthetic Utility: Suzuki-Miyaura Coupling: Benzyl-morpholine derivatives (e.g., CAS 876316-33-5) are documented in automated synthesis workflows with moderate yields (27% reported in one case) . The target compound’s benzenesulfonyl group may require optimized reaction conditions due to steric and electronic factors.
Stability and Solubility :
- The sulfonyl group in the target compound may improve stability under basic conditions compared to ester-linked analogs. However, thiomorpholine 1,1-dioxide derivatives exhibit superior aqueous solubility due to polar sulfone groups .
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Sulfonyl Precursors
A common approach to synthesize aryl boronate esters like the target compound involves palladium-catalyzed coupling of aryl halides or triflates with bis(pinacolato)diboron.
- Starting Materials: Aryl sulfonyl halide or triflate derivative (e.g., 3-(trifluoromethylsulfonyloxy)benzenesulfonyl-thiomorpholine analogues).
- Reagents: Bis(pinacolato)diboron, potassium acetate (KOAc).
- Catalyst: PdCl2(dppf)·CH2Cl2 or Pd(PPh3)4.
- Solvent: 1,4-Dioxane.
- Conditions: Stirring under argon atmosphere at 80–100 °C for 16 hours.
- Workup: Evaporation of solvent, extraction with ethyl acetate, washing with water and brine, drying over MgSO4.
- Purification: Silica gel column chromatography using EtOAc/hexanes gradient.
| Parameter | Details |
|---|---|
| Catalyst loading | ~5 mol% Pd complex |
| Temperature | 80 °C |
| Time | 16 hours |
| Yield | Moderate to high (up to ~70-78%) |
| Atmosphere | Argon (inert) |
| Purification | Column chromatography |
This method is supported by analogous syntheses of related boronate esters, where palladium-catalyzed borylation of aryl triflates or bromides yields the pinacol boronate esters with good selectivity and yields.
Suzuki-Miyaura Cross-Coupling Using Boronate Esters
The introduction of the thiomorpholine moiety linked through a benzenesulfonyl group can be achieved by Suzuki coupling between a boronate ester and an aryl halide bearing the thiomorpholine sulfonyl substituent.
- Starting Materials: 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine or analogous boronate ester; aryl bromide with sulfonyl-thiomorpholine substituent.
- Reagents: Sodium carbonate as base.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0).
- Solvent: Mixture of 1,4-dioxane, water, and sometimes acetonitrile.
- Conditions: Heating at 100 °C under inert atmosphere for 4 hours.
- Workup: Dilution with water, extraction with methanol/dichloromethane mixture, drying over anhydrous sodium sulfate.
- Purification: Silica gel column chromatography with methanol/DCM eluent.
| Parameter | Details |
|---|---|
| Catalyst loading | ~10 mol% Pd(PPh3)4 |
| Base | Sodium carbonate |
| Temperature | 100 °C |
| Time | 4 hours |
| Yield | ~71% |
| Atmosphere | Argon (inert) |
| Purification | Column chromatography |
This method allows efficient coupling of the boronate ester fragment with the sulfonyl-thiomorpholine aryl halide, providing the desired compound in good yield and high purity.
Functional Group Transformations and Intermediate Preparation
In some synthetic routes, the boronate ester is prepared via halogen-metal exchange followed by pinacol boronation. For example, lithiation of an aryl halide followed by reaction with a boron source yields the pinacol boronate ester intermediate.
- Starting Materials: Aryl halide (e.g., 4-bromoaniline derivatives).
- Reagents: n-Butyllithium for halogen-metal exchange.
- Boronation: Pinacolborane or bis(pinacolato)diboron.
- Conditions: Low temperature (-78 °C) for lithiation, then warming to room temperature for boronation.
- Workup: Azeotropic drying and crystallization after addition of acetic anhydride or other reagents for protection or derivatization.
- Yield: Moderate to good (60–78%).
This method is useful for preparing boronate esters with sensitive functional groups and allows subsequent transformations such as sulfonylation or amide formation.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The palladium-catalyzed borylation and Suzuki coupling reactions proceed with high regioselectivity and functional group tolerance, maintaining the integrity of the sulfonyl and thiomorpholine moieties.
- Purification typically involves silica gel chromatography with solvent gradients tailored to separate the boronate ester from side products.
- Analytical characterization includes LCMS confirming molecular ion peaks consistent with the compound (e.g., M+1 = 573.35), HPLC purity >99%, and ^1H NMR spectra showing expected aromatic and aliphatic signals consistent with the structure.
- Reaction monitoring by TLC and LCMS ensures completion and optimal yield.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine?
The compound is synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, describes a reaction using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde under General Procedure A, yielding 27% after purification via column chromatography (hexanes/EtOAc with 0.25% Et₃N) . Thiomorpholine sulfonylation steps often require controlled conditions (e.g., inert atmosphere, dry solvents) to avoid boronate ester hydrolysis.
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
Key methods include:
- ¹H/¹³C NMR : Confirms boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) and thiomorpholine sulfonyl linkage .
- Melting Point Analysis : Reported mp ranges (e.g., 235–238°C for the parent boronate in ) help assess purity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₂₆BNO₄S, MW 351.27) .
Q. What are the primary applications of this compound in organic synthesis?
The boronate ester enables Suzuki-Miyaura cross-coupling ( ), facilitating biaryl bond formation. The thiomorpholine sulfonyl group may act as a directing group or modulate solubility in polar solvents .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
Low yields (e.g., 27% in ) may arise from steric hindrance during sulfonylation. Strategies include:
Q. What mechanistic insights explain the stability challenges of this compound under basic conditions?
The dioxaborolane ring is prone to hydrolysis in aqueous media, forming boronic acids. Thiomorpholine’s sulfur atom may exacerbate oxidation under aerobic conditions. Stability studies (e.g., TGA/DSC in ) recommend storage at 0–6°C in sealed, argon-flushed vials .
Q. How does the thiomorpholine substituent influence regioselectivity in cross-coupling reactions compared to morpholine analogs?
Thiomorpholine’s sulfur atom increases electron density at the sulfonyl group, potentially altering transmetallation kinetics in Suzuki reactions. Comparative studies (e.g., with morpholine derivatives in ) show differences in coupling efficiency with electron-deficient aryl halides .
Methodological Guidance Tables
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
